molecular formula C15H13FO3 B6290922 6-(Benzyloxy)-2-fluoro-3-methylbenzoic acid CAS No. 2432848-69-4

6-(Benzyloxy)-2-fluoro-3-methylbenzoic acid

Cat. No.: B6290922
CAS No.: 2432848-69-4
M. Wt: 260.26 g/mol
InChI Key: NQPUYSSKBHHKKM-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-2-fluoro-3-methylbenzoic acid is an organic compound with a complex structure that includes a benzyloxy group, a fluorine atom, and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-2-fluoro-3-methylbenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluoro-3-methylbenzoic acid with benzyl alcohol in the presence of a suitable catalyst to form the benzyloxy derivative. The reaction conditions often require refluxing in an appropriate solvent, such as toluene, and the use of a dehydrating agent to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-2-fluoro-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler benzoic acid derivative.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group typically yields a benzoic acid derivative, while reduction can lead to the formation of a simpler benzoic acid compound.

Scientific Research Applications

6-(Benzyloxy)-2-fluoro-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-2-fluoro-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance binding affinity to certain proteins, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and stability. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a fluorine atom.

    2-Fluoro-3-methylbenzoic acid: Lacks the benzyloxy group, making it less complex.

    Benzyloxyacetic acid: Contains a benzyloxy group but differs in the core structure.

Uniqueness

6-(Benzyloxy)-2-fluoro-3-methylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both a fluorine atom and a benzyloxy group makes it particularly interesting for applications requiring specific electronic and steric characteristics .

Properties

IUPAC Name

2-fluoro-3-methyl-6-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-10-7-8-12(13(14(10)16)15(17)18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPUYSSKBHHKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OCC2=CC=CC=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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